molecular formula C7H5BrF2S B3237710 6-Bromo-2,3-difluorothioanisole CAS No. 1394291-28-1

6-Bromo-2,3-difluorothioanisole

Cat. No.: B3237710
CAS No.: 1394291-28-1
M. Wt: 239.08 g/mol
InChI Key: JQURTEAYWXFNQG-UHFFFAOYSA-N
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Description

6-Bromo-2,3-difluorothioanisole: is an organic compound with the molecular formula C7H5BrF2S and a molecular weight of 239.08 g/mol . It is characterized by the presence of bromine, fluorine, and sulfur atoms attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-difluorothioanisole typically involves the bromination and fluorination of thioanisole derivatives. One common method includes the reaction of 2,3-difluorothioanisole with bromine in the presence of a catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,3-difluorothioanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Electrophilic Substitution: Halogenating agents such as chlorine or iodine in the presence of a catalyst.

    Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in an organic solvent.

Major Products:

Scientific Research Applications

6-Bromo-2,3-difluorothioanisole is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-difluorothioanisole involves its interaction with various molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes involved in sulfur metabolism. It can also participate in redox reactions, affecting cellular oxidative stress levels. The presence of bromine and fluorine atoms enhances its reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2,3-difluorothioanisole is unique due to the combination of bromine and fluorine atoms on the thioanisole

Properties

IUPAC Name

1-bromo-3,4-difluoro-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2S/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQURTEAYWXFNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001255117
Record name Benzene, 1-bromo-3,4-difluoro-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001255117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394291-28-1
Record name Benzene, 1-bromo-3,4-difluoro-2-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394291-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3,4-difluoro-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001255117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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